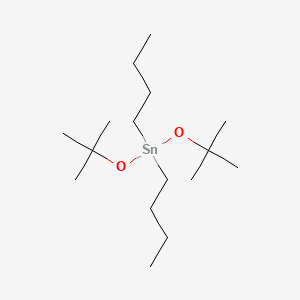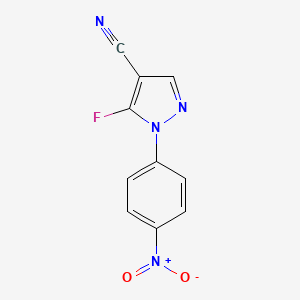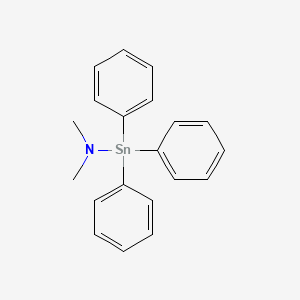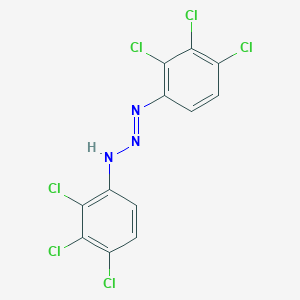
(1E)-1,3-Bis(2,3,4-trichlorophenyl)triaz-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1,3-Bis(2,3,4-trichlorophenyl)triaz-1-ene is an organic compound characterized by the presence of trichlorophenyl groups attached to a triazene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1,3-Bis(2,3,4-trichlorophenyl)triaz-1-ene typically involves the reaction of 2,3,4-trichloroaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then coupled with another molecule of 2,3,4-trichloroaniline under basic conditions to yield the triazene compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using a suitable base such as sodium hydroxide.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent yields. The use of automated systems to control reaction parameters such as temperature, pH, and reactant concentrations can enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (1E)-1,3-Bis(2,3,4-trichlorophenyl)triaz-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the triazene moiety into amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
(1E)-1,3-Bis(2,3,4-trichlorophenyl)triaz-1-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce triazene functionality into molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anticancer activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (1E)-1,3-Bis(2,3,4-trichlorophenyl)triaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The triazene moiety can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include the inhibition of enzyme activity or the induction of oxidative stress.
Comparison with Similar Compounds
- (1E)-1,3-Bis(2,4,5-trichlorophenyl)triaz-1-ene
- (1E)-1,3-Bis(2,3,5-trichlorophenyl)triaz-1-ene
Comparison:
- Uniqueness: (1E)-1,3-Bis(2,3,4-trichlorophenyl)triaz-1-ene is unique due to the specific positioning of the chlorine atoms on the phenyl rings, which can influence its reactivity and biological activity.
- Reactivity: The presence of chlorine atoms in different positions can affect the compound’s reactivity in substitution and oxidation reactions.
- Biological Activity: Variations in the chlorine atom positions can lead to differences in the compound’s interaction with biological targets, potentially altering its efficacy and toxicity.
Properties
CAS No. |
897-80-3 |
|---|---|
Molecular Formula |
C12H5Cl6N3 |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
2,3,4-trichloro-N-[(2,3,4-trichlorophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H5Cl6N3/c13-5-1-3-7(11(17)9(5)15)19-21-20-8-4-2-6(14)10(16)12(8)18/h1-4H,(H,19,20) |
InChI Key |
DYTDCKILJIWWNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1NN=NC2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



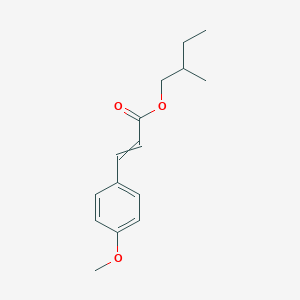

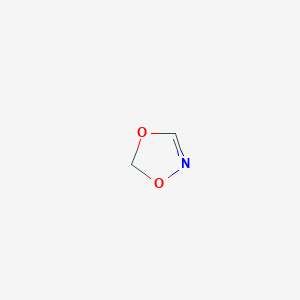
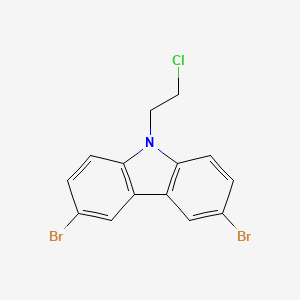
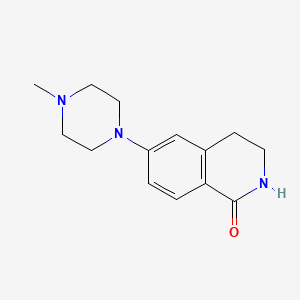
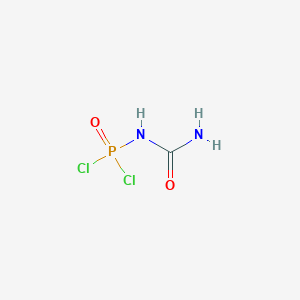

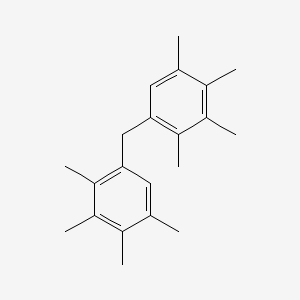

![2-[[2-Amino-2-[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B14750530.png)
